![molecular formula C15H21NO3 B5853817 1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
1-[3-(4-methoxyphenoxy)propanoyl]piperidine
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Overview
Description
1-[3-(4-methoxyphenoxy)propanoyl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPP belongs to the class of compounds known as piperidines, which are commonly used in the development of drugs for various medical conditions. In
Scientific Research Applications
1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular disease.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine is not fully understood. However, it has been shown to modulate various signaling pathways in the body, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various antioxidants in the body, including glutathione and superoxide dismutase. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has also been shown to reduce the levels of various inflammatory cytokines, including TNF-α and IL-6. In addition, 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(4-methoxyphenoxy)propanoyl]piperidine in lab experiments include its availability, stability, and well-established synthesis method. 1-[3-(4-methoxyphenoxy)propanoyl]piperidine is also relatively inexpensive compared to other compounds used in research. However, the limitations of using 1-[3-(4-methoxyphenoxy)propanoyl]piperidine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[3-(4-methoxyphenoxy)propanoyl]piperidine. One direction is to further study its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another direction is to study its potential use in the treatment of cancer, diabetes, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine and its potential toxicity.
Synthesis Methods
The synthesis of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine involves the reaction of 4-methoxyphenol with 3-chloropropanoic acid to form the intermediate 3-(4-methoxyphenoxy)propanoic acid. This intermediate is then reacted with piperidine to form the final product, 1-[3-(4-methoxyphenoxy)propanoyl]piperidine. The synthesis of 1-[3-(4-methoxyphenoxy)propanoyl]piperidine has been well established, and the compound is readily available for research purposes.
properties
IUPAC Name |
3-(4-methoxyphenoxy)-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-5-7-14(8-6-13)19-12-9-15(17)16-10-3-2-4-11-16/h5-8H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACHNLAXHZDYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propanoyl]piperidine |
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